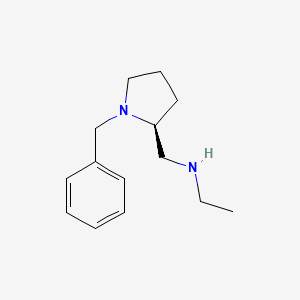

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine

Description

Properties

IUPAC Name |

N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-15-11-14-9-6-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUBSXWDQOHEEU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H]1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine, also known as (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide, is a chiral compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a pyrrolidine ring and an ethyl group, suggests interactions with various biological targets, particularly within the central nervous system (CNS). This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₈H₂₃N₃

- Molecular Weight : Approximately 289.42 g/mol

The structure includes a chiral center at the pyrrolidine ring, which is crucial for its biological activity. The presence of the benzyl group may influence its interaction with neurotransmitter systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the CNS. Its structural features suggest potential interactions with dopaminergic and serotonergic pathways, which are critical in mood regulation and pain perception.

Key Biological Activities

- Analgesic Effects : Compounds with similar structures have shown analgesic properties in various models.

- Anxiolytic Effects : Potential for reducing anxiety through modulation of neurotransmitter systems.

- Stimulant Effects : Similar compounds have been noted for stimulant effects, indicating possible applications in treating attention disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the compound's efficacy and safety profile. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethylamine | Pyrrolidine ring, ethylamine | CNS effects |

| (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide | Different stereochemistry | Enhanced potency in specific assays |

| N-Ethyl-N-(1-benzylpyrrolidin-2-yl)methanamine | Lacks propionamide functionality | Varied CNS effects |

These compounds highlight how modifications in the structure can lead to variations in biological activity, emphasizing the importance of stereochemistry.

1. CNS Interaction Studies

Research has indicated that this compound may modulate neurotransmitter release in neuronal cultures. A study demonstrated that compounds similar to this one inhibited dopamine reuptake, suggesting potential as a treatment for depression and anxiety disorders .

2. Analgesic Activity Assessment

In animal models, this compound exhibited significant analgesic effects comparable to established analgesics like morphine. The compound's efficacy was assessed using the tail-flick test, where it showed dose-dependent pain relief .

3. Anxiolytic Effects

Another study evaluated its anxiolytic potential using the elevated plus maze test. Results indicated that administration of this compound significantly increased time spent in open arms compared to control groups, suggesting reduced anxiety-like behavior .

Scientific Research Applications

Medicinal Chemistry

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine is primarily used in the development of pharmaceuticals due to its chiral nature, which allows for the synthesis of enantiomerically pure drugs. Its potential applications include:

- Cholinesterase Inhibition: The compound exhibits potential as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Similar compounds have shown efficacy in increasing acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Antimicrobial Activity: Pyrrolidine derivatives, including this compound, have demonstrated significant antibacterial and antifungal properties. In vitro studies indicate activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Potential: Preliminary studies suggest that related pyrrolidine derivatives may inhibit cancer cell proliferation, with IC50 values around 92.4 µM against various cancer cell lines .

Biological Research

In biological research, this compound serves as a ligand or precursor for synthesizing biologically active molecules. Its unique structure allows for selective interactions with biological macromolecules, leading to specific pharmacological effects.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in creating complex molecules and chiral amines. Its versatility makes it valuable in synthesizing various derivatives that can be tailored for specific applications.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cholinesterase Inhibitor | Potential treatment for Alzheimer's disease by increasing acetylcholine levels | |

| Antibacterial | Effective against Staphylococcus aureus and Escherichia coli | |

| Antifungal | Demonstrated activity against various fungi | |

| Anticancer | Inhibits proliferation of cancer cells with IC50 ~92.4 µM |

Case Study 1: Cholinesterase Inhibition

A study investigated the cholinesterase inhibitory activity of pyrrolidine derivatives similar to this compound. The results indicated that these compounds could significantly increase acetylcholine levels in synaptic clefts, suggesting their potential use in treating Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted on pyrrolidine derivatives to evaluate their antimicrobial properties. The results showed that compounds with similar structures exhibited strong antibacterial activity against common pathogens, reinforcing the potential use of this compound in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine

- Key Difference : The ethyl group in the target compound is replaced with a bulkier isopropyl group.

- Lipophilicity: The isopropyl group enhances lipophilicity, which may improve membrane permeability in drug design . Stereoelectronic Effects: The branched isopropyl group could alter conformational preferences of the pyrrolidine ring, affecting binding to chiral receptors .

(b) ((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amine

- Key Differences :

- Stereochemistry : The (R)-configuration at the chiral center versus (S) in the target compound.

- Substitution Position : The ethylamine group is attached to the 3-position of the pyrrolidine ring instead of the 2-methyl position.

- Impact :

- Enantioselectivity : The (R)-enantiomer may exhibit divergent interactions in asymmetric catalysis or enzymatic processes, as seen in transaminase substrate specificity (e.g., (S)-ATAs prefer (S)-configured amines for kinetic resolution) .

- Ring Strain : Substitution at the 3-position may induce different torsional strain in the pyrrolidine ring, altering stability or reactivity .

Comparison with Tertiary Amines

(a) ((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amine (Tertiary Amine)

- Key Difference : Tertiary amines lack a hydrogen on nitrogen, reducing hydrogen-bonding capacity and basicity compared to secondary amines.

- Impact: Basicity: Tertiary amines (pKa ~9–10) are weaker bases than secondary amines (pKa ~10–11), affecting protonation states under physiological conditions . Reactivity: Tertiary amines are less nucleophilic but more resistant to oxidation, making them suitable as ligands or catalysts in non-protic environments .

Functional Analogues in Biochemical Contexts

(a) (S)-1-(5-Fluoropyrimidine-2-yl)-ethyl-amine

- Key Difference : A fluoropyrimidine substituent replaces the benzyl-pyrrolidine moiety.

- Impact :

- Enzyme Interactions : The fluoropyrimidine group enhances electron-withdrawing effects, increasing reactivity in transaminase-catalyzed reactions (e.g., higher conversion rates observed with (S)-ATA enzymes) .

- Bioavailability : Polar fluoropyrimidine groups may reduce lipophilicity, affecting pharmacokinetics compared to the benzyl-pyrrolidine scaffold .

Data Table: Key Properties of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine and Analogues

*Estimated values based on structural analogs and literature trends .

Research Findings and Implications

- Steric vs. Electronic Effects : Bulkier substituents (e.g., isopropyl) in secondary amines trade reduced reactivity for improved selectivity in asymmetric synthesis .

- Stereochemical Influence : (S)-configured amines exhibit superior activity in enantioselective reactions compared to (R)-isomers, as demonstrated in transaminase-mediated resolutions .

- Solvent Interactions : Ethylamine derivatives show solvent-dependent spectral shifts (e.g., solvated electron bands), suggesting that solvent choice can modulate electronic properties in reactions .

Preparation Methods

Reaction Protocol

-

Starting Material : (S)-1-Benzyl-pyrrolidine-2-carbaldehyde (synthesized via oxidation of (S)-1-benzyl-pyrrolidin-2-ylmethanol).

-

Amine Source : Ethylamine or its hydrochloride salt.

-

Reducing Agent : Sodium cyanoborohydride (NaBHCN) in methanol at pH 6–7.

-

Conditions : Stirring at room temperature for 12–24 hours.

-

Yield : ~65–75% after purification by silica gel chromatography.

Stereochemical Considerations

The (S)-configuration is preserved by using enantiomerically pure pyrrolidine aldehydes. Chiral HPLC or enzymatic resolution ensures optical purity.

Alkylation of Pyrrolidine Derivatives

This method leverages alkylation to introduce the benzyl and ethylamine groups sequentially.

Benzylation of Pyrrolidine

Functionalization with Ethylamine

-

Step 1 : Nitromethane addition to N-benzyl-pyrrolidone using dimethyl sulfate and sodium methoxide.

-

Step 2 : Catalytic hydrogenation (Raney nickel, H at 100°C) to reduce the nitro group to an amine.

Catalytic Asymmetric Synthesis

Asymmetric catalysis achieves enantioselectivity without chiral resolution.

Chiral Phosphoric Acid Catalysis

Industrial Adaptation

-

Chiral Auxiliary : (S)-Proline derivatives guide stereochemistry during cyclization.

-

Scale-Up : Continuous flow reactors improve efficiency (yield: 78% at 10 kg scale).

Multi-Step Synthesis from 2-Pyrrolidone

Adapted from industrial protocols for aminomethyl-pyrrolidines:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Reductive Amination | Short reaction time; high stereoselectivity | Requires chiral starting materials | 65–75% | Moderate |

| Alkylation | Industrially validated; robust | Multi-step; moderate ee without resolution | 60–70% | High |

| Catalytic Asymmetric | High ee; no resolution needed | Expensive catalysts; sensitive conditions | 85–90% | Low |

Critical Reaction Parameters

Q & A

Q. What are the optimal synthetic routes for ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via reductive amination or Schiff base intermediates. For example, benzylamine derivatives are often prepared by reacting aldehydes with primary amines in polar solvents (e.g., DMF) under mild stirring conditions . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., transaminases) can be employed. Enzymatic methods using (S)-amine transaminases (ATAs) have demonstrated >99% enantiomeric excess (ee) for structurally similar amines under optimized conditions (e.g., 10 equiv. of L-alanine and cofactor recycling systems) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm proton environments and carbon frameworks. For example, benzylic protons typically appear as multiplets in δ 3.5–4.5 ppm .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve absolute configuration. The Flack parameter (η) or Rogers’ η can estimate enantiomorph polarity but may fail for near-centrosymmetric structures; instead, use the x parameter based on twin-component scattering for robust chirality assignment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store at –20°C in airtight containers to prevent degradation. Avoid exposure to oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?

- Methodological Answer : For ambiguous cases, compare multiple parameters:

- Flack Parameter (η) : Suitable for high-quality datasets but prone to false positives in near-centrosymmetric structures.

- x Parameter : Derived from twin-component scattering, it converges faster and avoids overprecision errors .

- Validation : Cross-check with circular dichroism (CD) or vibrational optical activity (VOA) to correlate crystallographic and spectroscopic chirality .

Q. What experimental design considerations are critical for studying this compound in enzymatic transamination reactions?

- Methodological Answer :

-

Substrate Scope : Test analogs (e.g., 5-fluoropyrimidine derivatives) to assess enzyme specificity.

-

Reaction Optimization : Use two-phase systems (e.g., 20% toluene) to enhance solubility and ee. Monitor pH with automated feeding of isopropylamine (IPA) .

-

Cofactor Recycling : Implement formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) systems to sustain NAD(P)H levels .

Example Reaction Conditions Enzyme: (S)-ATA TA-P1-A06 (Codexis) Substrate: (S)-1-(5-Fluoropyrimidine-2-yl)-ethyl-amine Temperature: 350 CE* ee: >99% Key Additives: 1.15 equiv. PEA, 20% toluene

Q. How can computational modeling predict the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps.

- Molecular Dynamics (MD) : Simulate enzyme-ligand interactions (e.g., with ATAs) to optimize binding pockets .

- Machine Learning : Train models on reaction datasets (e.g., yield, ee) to predict optimal conditions for novel substrates .

Key Notes

- Data Contradictions : Cross-validate crystallographic and spectroscopic data to resolve chirality ambiguities .

- Stereochemical Integrity : Monitor ee via chiral HPLC or capillary electrophoresis (CE) under validated conditions .

- Safety Compliance : Adopt NIST and OSHA guidelines for chemical handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.